

Comprehensive Selectivity & Cross-Reactivity Guide: N-(3-Aminophenyl)-4-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(3-Aminophenyl)-4-methoxybenzamide

CAS No.: 41378-23-8

Cat. No.: B1341151

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Executive Summary & Chemical Identity

N-(3-Aminophenyl)-4-methoxybenzamide (CAS: 41378-23-8) is a privileged benzamide scaffold often utilized in medicinal chemistry as a fragment for kinase inhibitors or as a structural control in Histone Deacetylase (HDAC) research.

Unlike its ortho-substituted isomers (e.g., Tacedinaline), which act as potent Zinc-Binding Groups (ZBGs) for HDAC inhibition, the meta-amino geometry of this compound significantly alters its pharmacological profile. This guide evaluates its utility as a selectivity probe, detailing its primary cross-reactivity risks with HDAC isoforms, kinases, and serine hydrolases.

Chemical Structure & Key Pharmacophores[1]

- Core Scaffold:

-phenylbenzamide.
- Key Substituents:

- 4-Methoxy group: Electron-donating, increases lipophilicity and potential metabolic liability (O-demethylation).
- 3-Amino group (Meta): The critical differentiator. Unlike the ortho-amino group found in Class I HDAC inhibitors, the meta-position prevents bidentate chelation of the catalytic Zinc () ion.

Comparative Analysis: Target Selectivity Profile

The primary utility of **N-(3-Aminophenyl)-4-methoxybenzamide** in a research setting is often as a negative control or inactive analog to validate the mechanism of action of benzamide drugs.

Table 1: Structural & Functional Comparison with Active Alternatives

Feature	Topic Compound (Meta-Isomer)	Tacedinaline (CI-994) (Ortho-Isomer)	Entinostat (MS-275) (Ortho-Isomer)
Structure	N-(3-aminophenyl)-4-methoxybenzamide	4-Acetylamino-N-(2-aminophenyl)benzamide	Pyridin-3-yl...N-(2-aminophenyl)benzamide
Primary Target	Inactive / Weak Binder	HDAC 1, 2, 3 (Class I)	HDAC 1, 3 (Class I)
Mechanism	Steric clash; fails to chelate Zn ²⁺	Bidentate Zn ²⁺ chelation	Bidentate Zn ²⁺ chelation
IC50 (HDAC1)	> 50 µM (Predicted/SAR)	~0.9 µM	~0.2 µM
Cross-Reactivity	Serine Proteases, Kinase Linkers	HDAC 8 (Weak)	HDAC 8 (Weak)
Application	Negative Control, Linker Fragment	Clinical Candidate (Oncology)	Clinical Candidate (Oncology)

Mechanism of Selectivity (The "Isomer Effect")

The cross-reactivity profile of benzamides is dictated by the "Ortho-Amino Effect."

- **Ortho-Isomers:** The internal hydrogen bond between the amide NH and the ortho-amine stabilizes a conformation that fits the HDAC active site, allowing the amine to coordinate the Zinc ion.
- **Meta-Isomers (Topic):** The 3-amino group points away from the Zinc binding pocket when the amide is bound. Consequently, **N-(3-Aminophenyl)-4-methoxybenzamide** exhibits negligible cross-reactivity with Class I HDACs, making it an excellent tool to prove that a biological effect is strictly HDAC-dependent (if the ortho-compound works and this meta-compound does not).

Cross-Reactivity Risks & Off-Target Profiling

While "clean" against HDACs, this scaffold is not inert. Researchers must screen for the following cross-reactivities:

A. Kinase "Linker" Binding (Type II Inhibitors)

The

-phenylbenzamide motif mimics the "linker" region of Type II kinase inhibitors (e.g., Imatinib).

- **Risk:** The compound may bind to the ATP-binding pocket of kinases in the DFG-out conformation (inactive state), particularly Bcr-Abl, PDGFR, or c-Kit.
- **Observation:** High concentrations (>10 μ M) may show weak inhibition of tyrosine kinases.

B. Serine Hydrolase Activity

The benzamide carbonyl is susceptible to nucleophilic attack by the catalytic serine of hydrolases/proteases.

- **Risk:** Covalent modification or competitive inhibition of Serine Proteases (e.g., Trypsin-like proteases).

C. Tubulin Polymerization

4-Methoxy-substituted benzamides structurally resemble the colchicine binding site ligands.

- Risk: Interference with microtubule dynamics.

Experimental Protocols for Validation

To rigorously define the cross-reactivity of **N-(3-Aminophenyl)-4-methoxybenzamide** in your specific assay system, follow these self-validating protocols.

Protocol A: HDAC Selectivity Validation (Fluorometric Assay)

Objective: Confirm lack of inhibition against HDAC1/2/3 compared to Tacedinaline.

- Reagents:
 - Enzyme: Recombinant Human HDAC1 (purified).
 - Substrate: Fluorogenic peptide Boc-Lys(Ac)-AMC (50 μ M final).
 - Reference: Tacedinaline (Positive Control).
 - Test Compound: **N-(3-Aminophenyl)-4-methoxybenzamide**.[\[1\]](#)
- Workflow:
 - Prepare 10-point dose-response curves (1 nM to 100 μ M) in DMSO.
 - Incubate enzyme + compound for 30 mins at 37°C in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
 - Add Substrate and incubate for 30 mins.
 - Add Developer Solution (Trypsin/TSA) to release AMC fluorophore.
 - Read Fluorescence (Ex 360 nm / Em 460 nm).
- Validation Criteria:
 - Pass: Test Compound IC₅₀ > 50 μ M.

- Fail (Cross-reactive): Test Compound IC50 < 10 μ M (Indicates contamination or unexpected binding mode).

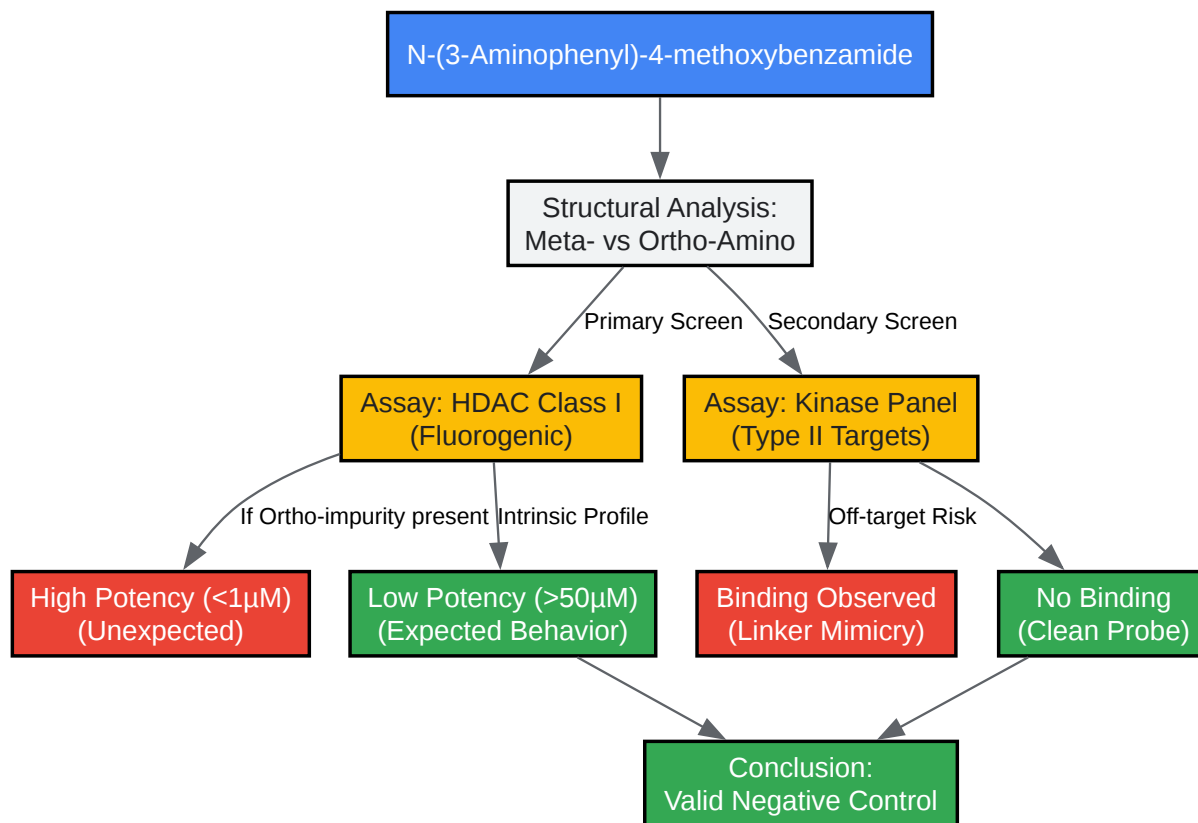
Protocol B: Kinase Cross-Reactivity Screen (Binding Assay)

Objective: Assess off-target binding to the "Linker" pocket of Tyrosine Kinases.

- Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen).
- Panel: Select representative Type II targets: ABL1, DDR1, KIT, PDGFRB.
- Concentration: Screen at single-point 10 μ M.
- Data Interpretation:
 - < 35% Inhibition: Considered "Clean" (Non-cross-reactive).
 - > 50% Inhibition: Significant Cross-reactivity. Perform Kd determination.

Visualizing the Selectivity Logic

The following diagram illustrates the decision tree for evaluating the cross-reactivity of this benzamide derivative.



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Figure 1: Evaluation workflow for determining the selectivity profile of benzamide derivatives.

References

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Sources

- [1. 41378-23-8 Cas No. | N-\(3-Aminophenyl\)-4-methoxybenzamide | Matrix Scientific \[matrix.staging.1int.co.uk\]](#)
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